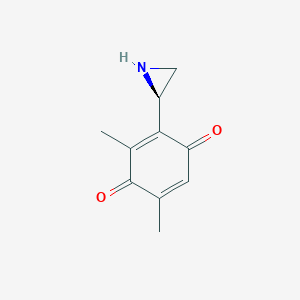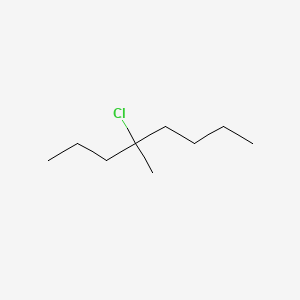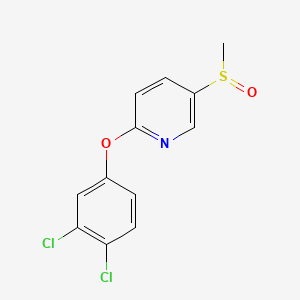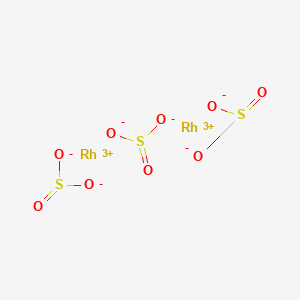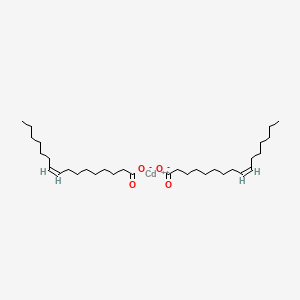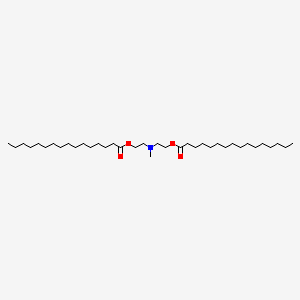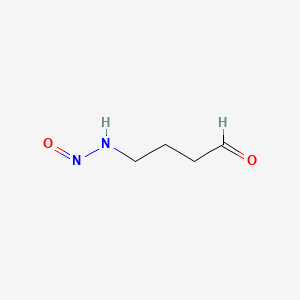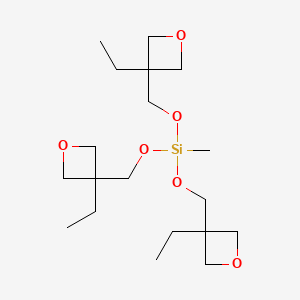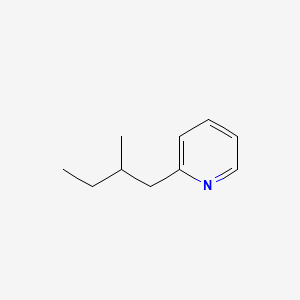
2-(2-Methylbutyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbutyl)pyridine is an organic compound belonging to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 2-methylbutyl group attached to the second position of the pyridine ring. Pyridine derivatives are widely recognized for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 2-methylbutyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste generation. For instance, the use of a continuous flow setup with a suitable catalyst can facilitate the selective alkylation of pyridine, yielding high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Substitution: The compound can participate in electrophilic substitution reactions, where the pyridine ring undergoes substitution at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated, acylated, or sulfonated pyridine derivatives.
Scientific Research Applications
2-(2-Methylbutyl)pyridine finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-Methylpyridine: Similar in structure but lacks the 2-methylbutyl group.
2-Ethylpyridine: Contains an ethyl group instead of a 2-methylbutyl group.
2-Propylpyridine: Contains a propyl group instead of a 2-methylbutyl group.
Uniqueness: 2-(2-Methylbutyl)pyridine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
79562-37-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-(2-methylbutyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-3-9(2)8-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
DWJZUJQFGRPDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


